1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one
Description
1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one is a synthetic organic compound characterized by a 1,2-dihydropyrimidin-2-one core substituted with a 3-aminophenylmethyl group. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes involved in nucleotide metabolism and epigenetic regulation.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-aminophenyl)methyl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-4-1-3-9(7-10)8-14-6-2-5-13-11(14)15/h1-7H,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXTQMLCJUOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016704-73-6 | |
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a dihydropyrimidinone core substituted with a 3-aminophenyl group. The structural formula can be represented as follows:
This structure is crucial for its interactions with biological targets, influencing its pharmacokinetics and pharmacodynamics.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting potent cytotoxic effects against these cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. Additionally, molecular docking studies suggest that it may interact with key regulatory proteins involved in cell cycle progression and apoptosis .
Antimicrobial Activity
Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Studies
| Study | Cell Line/Organism | Activity | IC50/MIC |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Anticancer | 15 µM |
| Study B | E. coli | Antimicrobial | 64 µg/mL |
| Study C | Staphylococcus aureus | Antimicrobial | 32 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate oral bioavailability. Preliminary studies indicate that it undergoes significant first-pass metabolism, which may affect its systemic availability. Further research is needed to optimize its formulation for enhanced bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one with structurally and functionally related dihydropyrimidinone derivatives:
Key Structural and Functional Differences
Substituent Effects on Target Specificity: The 3-aminophenylmethyl group in the target compound distinguishes it from nucleoside analogs like emtricitabine and lamivudine, which feature sugar-like oxathiolane or ribofuranosyl moieties. This aromatic substitution may shift its biological activity away from viral reverse transcriptase inhibition (as seen in NRTIs) toward epigenetic targets like DNMTs or kinases . Zebularine’s ribofuranosyl group enables binding to DNMTs, mimicking cytidine’s natural ribose structure. In contrast, the target compound’s non-sugar substituent could alter binding kinetics or enzyme selectivity .
Mechanistic Implications: Emtricitabine and lamivudine act as chain terminators in viral DNA synthesis due to their lack of a 3'-hydroxyl group. Zebularine’s dual inhibition of DNMT and cytidine deaminase highlights the dihydropyrimidinone scaffold’s adaptability. The target compound’s 3-aminophenyl group may confer unique interactions with deaminases or other enzymes .
Physicochemical Properties :
- The aromatic amine in the target compound could enhance solubility in polar solvents compared to zebularine’s ribose moiety. However, this may also increase susceptibility to oxidative metabolism, reducing bioavailability .
- Fluorine in emtricitabine improves metabolic stability and binding affinity to reverse transcriptase, a feature absent in the target compound .
Research Findings and Clinical Relevance
- The target compound’s structure may address these limitations if optimized for stability .
- Structural modifications in the target compound could inspire novel antiviral or anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
